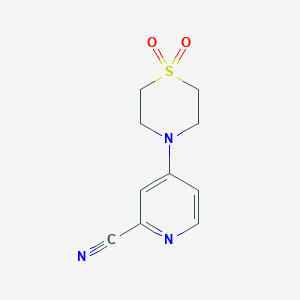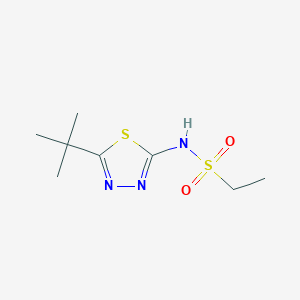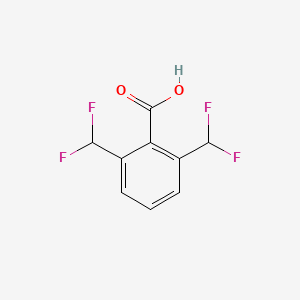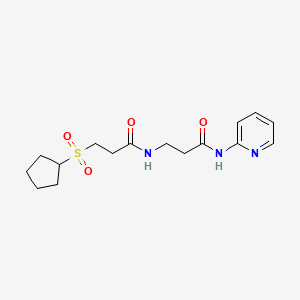
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile, also known as DMDCN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMDCN belongs to the dihydropyridine class of compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing the formation of new blood vessels that supply nutrients to cancer cells. This compound has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which play a key role in the development of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under a wide range of conditions, making it suitable for various biological assays. However, this compound has some limitations as well. It is highly toxic and can cause severe side effects, which may limit its use in certain experiments. In addition, this compound has poor solubility in water, which may affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanisms of action of this compound in more detail, which may help to identify new therapeutic targets for the treatment of cancer and inflammatory diseases. Additionally, the evaluation of the pharmacokinetics and toxicity of this compound in vivo may provide important information for its potential use in clinical trials.
Synthesemethoden
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine to yield this compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer properties, with this compound showing promising results against various types of cancer cells, including breast, lung, and liver cancer cells. This compound has also been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-10-6-4-5-7-13(10)16-14(8-17)11(2)19-12(3)15(16)9-18/h4-7,16,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALBKVUGNWNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC(=C2C#N)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7560726.png)
![3-Azaspiro[5.5]undecan-3-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7560733.png)

![4-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7560742.png)

![3-[(5-Methyl-1,2-oxazole-3-carbonyl)-(oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B7560757.png)
![4-methyl-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-4H-thieno[3,2-b]pyrrole](/img/structure/B7560764.png)
![7-methyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7560783.png)
![1-Ethoxy-2,7-dimethyl-3,5-diphenylpyrazolo[4,3-c][1,5,2]diazaphosphinine 1-oxide](/img/structure/B7560785.png)


![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)
